molecular formula C13H19NO2 B2545513 [3-(Cyclopentyloxy)-4-methoxyphenyl]methanamine CAS No. 151450-18-9

[3-(Cyclopentyloxy)-4-methoxyphenyl]methanamine

Cat. No.: B2545513
CAS No.: 151450-18-9
M. Wt: 221.3
InChI Key: LQAZTPLKCKECMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(Cyclopentyloxy)-4-methoxyphenyl]methanamine is an organic compound with the molecular formula C13H19NO2 It is characterized by the presence of a cyclopentyloxy group and a methoxy group attached to a phenyl ring, with a methanamine substituent

Scientific Research Applications

[3-(Cyclopentyloxy)-4-methoxyphenyl]methanamine has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Safety and Hazards

While specific safety and hazard information for “[3-(Cyclopentyloxy)-4-methoxyphenyl]methanamine” is not available, it is generally recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing when handling chemical substances .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Cyclopentyloxy)-4-methoxyphenyl]methanamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of [3-(Cyclopentyloxy)-4-methoxyphenyl]methanol.

    Oxidation: The alcohol group in [3-(Cyclopentyloxy)-4-methoxyphenyl]methanol is oxidized to form the corresponding aldehyde.

    Reductive Amination: The aldehyde is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

[3-(Cyclopentyloxy)-4-methoxyphenyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy and cyclopentyloxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.

Mechanism of Action

The mechanism of action of [3-(Cyclopentyloxy)-4-methoxyphenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • [3-(Cyclopentyloxy)-4-methoxyphenyl]methanol
  • [4-(Cyclopentyloxy)-3-methoxyphenyl]methanamine hydrochloride
  • [3-(4-Methoxyphenyl)propanoyl chloride

Uniqueness

[3-(Cyclopentyloxy)-4-methoxyphenyl]methanamine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(3-cyclopentyloxy-4-methoxyphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-15-12-7-6-10(9-14)8-13(12)16-11-4-2-3-5-11/h6-8,11H,2-5,9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQAZTPLKCKECMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN)OC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3-cyclopentyloxy-4-methoxy-benzaldehyde (417 mg, 1.895 mmol), 2-amino-5-bromopyrazine (300 mg, 1.724 mmol), sodium triacetoxyborohydride (1.5 eq) and glacial acetic acid (3 eq) in dichloromethane (10 ml) was stirred at room temperature overnight. Then the reaction mixture was diluted with ethyl acetate, and washed with water. The organic layer was dried over MgSO4 and filtered. The filtrate was concentrated to give the crude product, which was purified by ISCO (SiO2 flash column chromatography) (Hexane/ethyl acetate=100/0 to 3/2) to give about 400 mg of 6-bromo-pyrazin-2-yl)-(3-cyclopentyloxy-4-methoxy-benzyl)-amine. Yield: 61%.
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